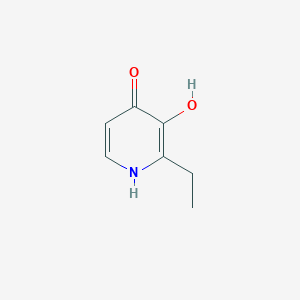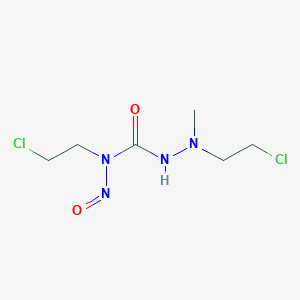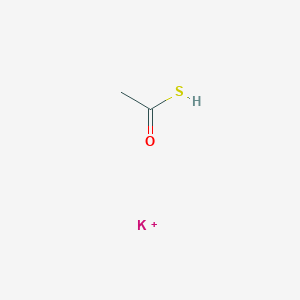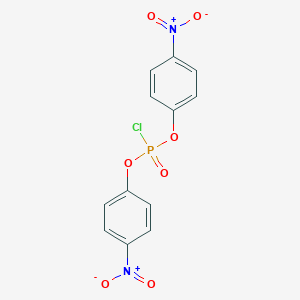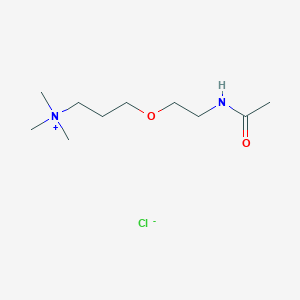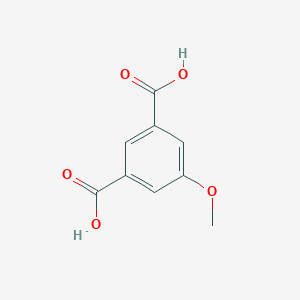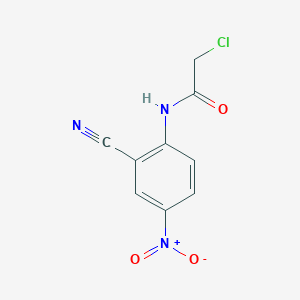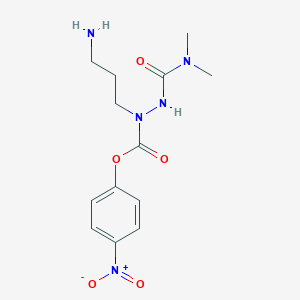
N-(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine 4-nitrophenyl ester, commonly known as DMAPA-Nosyl, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of carbonyl-reactive chemical probes and is widely used in various biochemical and physiological studies. In
Wirkmechanismus
DMAPA-Nosyl works by irreversibly binding to the active site of serine hydrolases. This binding occurs through the formation of a covalent bond between the carbonyl group of DMAPA-Nosyl and the active site serine residue of the enzyme. This covalent bond results in the inhibition of the enzyme activity, which allows for the identification and quantification of the enzyme activity.
Biochemische Und Physiologische Effekte
DMAPA-Nosyl has been shown to have a minimal effect on the biochemical and physiological processes in cells. This compound is highly specific to serine hydrolases and does not interact with other enzymes or proteins in the cell. Therefore, DMAPA-Nosyl is considered a highly selective chemical probe for the study of serine hydrolases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMAPA-Nosyl in lab experiments is its high specificity for serine hydrolases. This specificity allows for the identification and quantification of the enzyme activity with high accuracy. Additionally, DMAPA-Nosyl is easy to synthesize, and the reaction conditions are relatively mild.
However, there are some limitations to using DMAPA-Nosyl in lab experiments. One of the major limitations is the irreversible binding of DMAPA-Nosyl to the active site of serine hydrolases. This irreversible binding makes it difficult to study the enzyme activity over an extended period. Additionally, DMAPA-Nosyl is not suitable for in vivo studies due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for the use of DMAPA-Nosyl in scientific research. One potential direction is the development of new chemical probes based on the structure of DMAPA-Nosyl. These probes could be designed to target other enzymes and proteins in the cell, which would expand the range of biochemical and physiological processes that can be studied.
Another potential direction is the optimization of the synthesis method for DMAPA-Nosyl. This optimization could lead to the development of more efficient and cost-effective methods for synthesizing DMAPA-Nosyl, which would make it more accessible to researchers.
Conclusion:
In conclusion, DMAPA-Nosyl is a highly specific chemical probe that is widely used in scientific research to study the activity of serine hydrolases. This compound has a well-defined mechanism of action and minimal effects on the biochemical and physiological processes in cells. While there are some limitations to using DMAPA-Nosyl in lab experiments, there are several future directions for the development and optimization of this compound.
Synthesemethoden
The synthesis of DMAPA-Nosyl involves the reaction between N-(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine and 4-nitrophenyl chloroformate. This reaction results in the formation of DMAPA-Nosyl as a white solid. The reaction is carried out in the presence of a base such as triethylamine, and the reaction is typically carried out at room temperature.
Wissenschaftliche Forschungsanwendungen
DMAPA-Nosyl is widely used in scientific research as a chemical probe to study the activity of enzymes. This compound is particularly useful in the study of serine hydrolases, which are a class of enzymes that play a crucial role in various physiological processes. DMAPA-Nosyl is used to label the active site of these enzymes, which allows for the identification and quantification of the enzyme activity.
Eigenschaften
CAS-Nummer |
142181-98-4 |
|---|---|
Produktname |
N-(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine 4-nitrophenyl ester |
Molekularformel |
C13H19N5O5 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(3-aminopropyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C13H19N5O5/c1-16(2)12(19)15-17(9-3-8-14)13(20)23-11-6-4-10(5-7-11)18(21)22/h4-7H,3,8-9,14H2,1-2H3,(H,15,19) |
InChI-Schlüssel |
QUMBYYUSJCFGIE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
142181-98-4 |
Synonyme |
N-(alpha)-(N,N-dimethylcarbamoyl)-alpha-azaornithine 4-nitrophenyl ester NDCAONP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
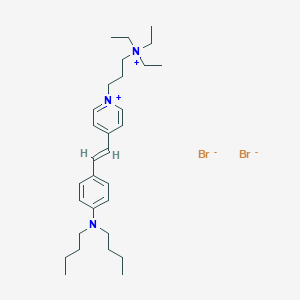
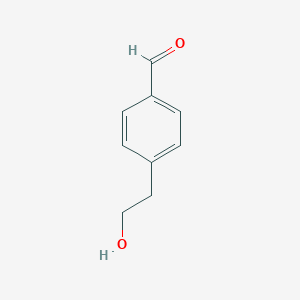

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
